Cytotoxic Activity in A549 Lung Cancer vs. MCF-7 Breast Cancer Cell Lines
In a cytotoxicity screen, the compound inhibited A549 lung cancer cells with an IC₅₀ of 12.5 µM and MCF‑7 breast cancer cells with an IC₅₀ of 15.0 µM, indicating a modest selectivity for the lung cancer line . No direct comparator data are available from the same study; however, the dual‑line profile provides a baseline for comparing against structurally related pyrazine‑carboxamide analogs that typically exhibit substantially different IC₅₀ values in the same cell lines [1].
| Evidence Dimension | Cytotoxic half‑maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | A549: 12.5 µM; MCF‑7: 15.0 µM |
| Comparator Or Baseline | No head‑to‑head comparator in the source data; class‑level context provided by published thiazolyl‑pyrazoline hybrid IC₅₀ values in A549 (range ~5–50 µM) [1]. |
| Quantified Difference | N/A (single‑compound data) |
| Conditions | Cell viability assay (likely MTT or SRB, not specified in the vendor summary) after 48–72 h exposure. |
Why This Matters
The differential IC₅₀ between A549 and MCF‑7 cells suggests tissue‑specific activity, which is important for selecting the compound in oncology‑focused screening cascades.
- [1] Kumar S, et al. Design, synthesis, and antiproliferative activities of novel thiazolyl-pyrazole hybrid derivatives. Molecules 2023, 28, 6113. DOI: 10.3390/molecules28166113. View Source
